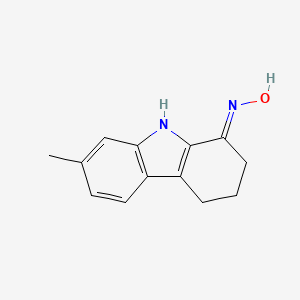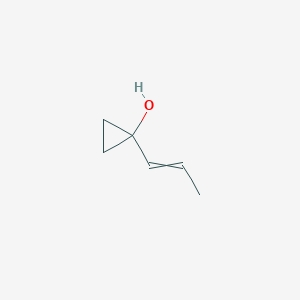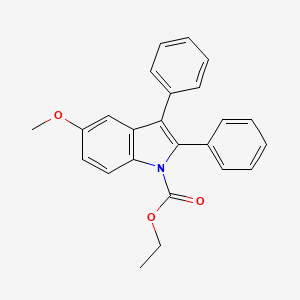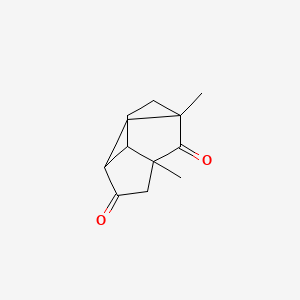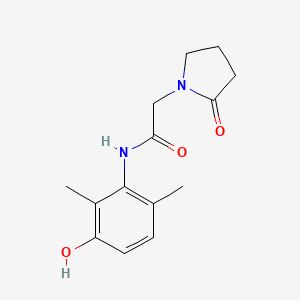
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, an acetamide group, and a hydroxy-dimethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: This step involves the reaction of the pyrrolidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Hydroxy-Dimethylphenyl Moiety: This can be done through a nucleophilic substitution reaction where the hydroxy-dimethylphenyl group is introduced using a suitable halide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and catalyst selection to maximize efficiency and minimize by-products.
Purification Processes: Such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: Where the hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the acetamide can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- has various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and drug development.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Cellular Effects: Influencing cellular processes such as proliferation, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
- 1-Pyrrolidineacetamide, N-(3-hydroxyphenyl)-2-oxo-
- 1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-2-oxo-
- 1-Pyrrolidineacetamide, N-(3-hydroxy-2-methylphenyl)-2-oxo-
Uniqueness
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
131147-97-2 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC名 |
N-(3-hydroxy-2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C14H18N2O3/c1-9-5-6-11(17)10(2)14(9)15-12(18)8-16-7-3-4-13(16)19/h5-6,17H,3-4,7-8H2,1-2H3,(H,15,18) |
InChIキー |
QIYDUGQFFPYWPF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)CN2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
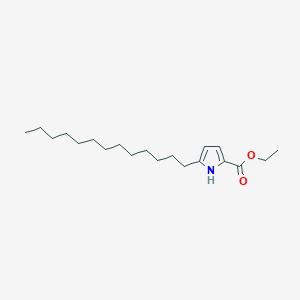
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)

